4-(3-Aminoprop-1-yn-1-yl)benzoic acid
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Overview
Description
4-(3-Aminoprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C10H9NO2. It features a benzoic acid core with an aminopropynyl substituent at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoprop-1-yn-1-yl)benzoic acid typically involves the coupling of a benzoic acid derivative with an aminopropynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminoprop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triple bond can be reduced to a double or single bond, leading to different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced alkenes or alkanes, and substituted benzoic acid derivatives .
Scientific Research Applications
4-(3-Aminoprop-1-yn-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminoprop-1-yn-1-yl)benzoic acid involves its interaction with cellular components. In antimicrobial applications, it is believed to permeabilize bacterial cell membranes, leading to cell lysis and death . The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-1-propyn-1-yl)benzoic acid: Similar structure but with a hydroxyl group instead of an amino group.
4-(3-Aminopropyl)benzoic acid: Lacks the triple bond present in 4-(3-Aminoprop-1-yn-1-yl)benzoic acid.
Uniqueness
This compound is unique due to the presence of both an amino group and a triple bond, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(3-aminoprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C10H9NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,7,11H2,(H,12,13) |
InChI Key |
RVIPTEJISTWNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCN)C(=O)O |
Origin of Product |
United States |
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